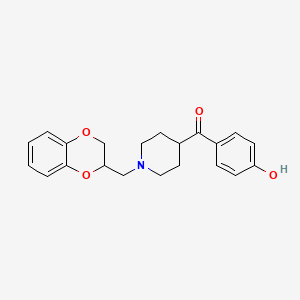
(1-((2,3-Dihydro-1,4-benzodioxin-2-yl)methyl)-4-piperidinyl)(4-hydroxyphenyl)methanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(1-((2,3-Dihydro-1,4-benzodioxin-2-yl)methyl)-4-piperidinyl)(4-hydroxyphenyl)methanone is a complex organic compound that features a unique combination of a benzodioxin ring, a piperidine ring, and a hydroxyphenyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (1-((2,3-Dihydro-1,4-benzodioxin-2-yl)methyl)-4-piperidinyl)(4-hydroxyphenyl)methanone typically involves multiple steps, starting with the preparation of the benzodioxin and piperidine intermediates. The benzodioxin ring can be synthesized through the cyclization of catechol derivatives with appropriate aldehydes under acidic conditions. The piperidine ring is often prepared via the hydrogenation of pyridine derivatives.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure precise control over reaction conditions and to enhance yield and purity. The use of catalysts, such as palladium on carbon, can facilitate hydrogenation reactions, while automated systems can streamline the purification process.
Analyse Des Réactions Chimiques
Types of Reactions
(1-((2,3-Dihydro-1,4-benzodioxin-2-yl)methyl)-4-piperidinyl)(4-hydroxyphenyl)methanone undergoes various chemical reactions, including:
Oxidation: The hydroxyphenyl group can be oxidized to form quinone derivatives.
Reduction: The carbonyl group can be reduced to form alcohol derivatives.
Substitution: The benzodioxin ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Electrophilic aromatic substitution reactions often require catalysts like aluminum chloride or iron(III) chloride.
Major Products
Oxidation: Quinone derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted benzodioxin derivatives.
Applications De Recherche Scientifique
(1-((2,3-Dihydro-1,4-benzodioxin-2-yl)methyl)-4-piperidinyl)(4-hydroxyphenyl)methanone has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of advanced materials and chemical sensors.
Mécanisme D'action
The mechanism of action of (1-((2,3-Dihydro-1,4-benzodioxin-2-yl)methyl)-4-piperidinyl)(4-hydroxyphenyl)methanone involves its interaction with specific molecular targets and pathways. The hydroxyphenyl group can interact with enzymes and receptors, modulating their activity. The piperidine ring can enhance the compound’s binding affinity to its targets, while the benzodioxin ring can contribute to its overall stability and bioavailability.
Comparaison Avec Des Composés Similaires
Similar Compounds
(2,3-Dihydro-1,4-benzodioxin-2-yl)ethanol: Shares the benzodioxin ring but lacks the piperidine and hydroxyphenyl groups.
1-(2,3-Dihydro-1,4-benzodioxin-2-yl)ethanone: Similar benzodioxin structure but different functional groups.
3-(2,3-Dihydro-1,4-benzodioxin-6-yl)benzaldehyde: Contains the benzodioxin ring but with an aldehyde group.
Uniqueness
The unique combination of the benzodioxin, piperidine, and hydroxyphenyl groups in (1-((2,3-Dihydro-1,4-benzodioxin-2-yl)methyl)-4-piperidinyl)(4-hydroxyphenyl)methanone distinguishes it from other compounds. This unique structure contributes to its diverse range of applications and its potential as a versatile research tool.
Propriétés
Numéro CAS |
76335-57-4 |
|---|---|
Formule moléculaire |
C21H23NO4 |
Poids moléculaire |
353.4 g/mol |
Nom IUPAC |
[1-(2,3-dihydro-1,4-benzodioxin-3-ylmethyl)piperidin-4-yl]-(4-hydroxyphenyl)methanone |
InChI |
InChI=1S/C21H23NO4/c23-17-7-5-15(6-8-17)21(24)16-9-11-22(12-10-16)13-18-14-25-19-3-1-2-4-20(19)26-18/h1-8,16,18,23H,9-14H2 |
Clé InChI |
COUYIUBRZAMUMT-UHFFFAOYSA-N |
SMILES canonique |
C1CN(CCC1C(=O)C2=CC=C(C=C2)O)CC3COC4=CC=CC=C4O3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



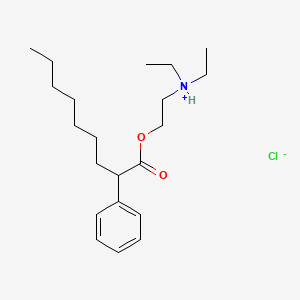
![4-[3-(1H-Pyrazol-1-yl)propoxy]phenol](/img/structure/B14439104.png)
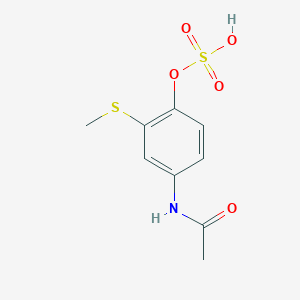
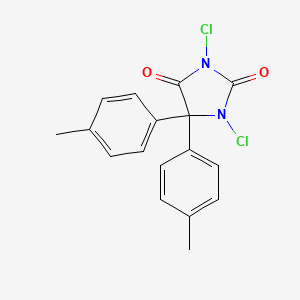
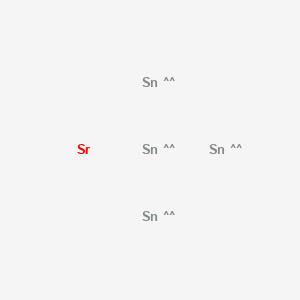
![Silane, [1-cyclooctene-1,2-diylbis(oxy)]bis[trimethyl-](/img/structure/B14439124.png)


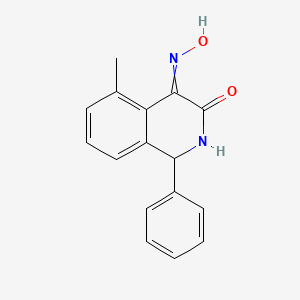
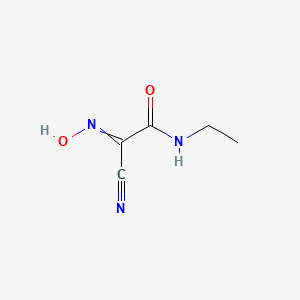
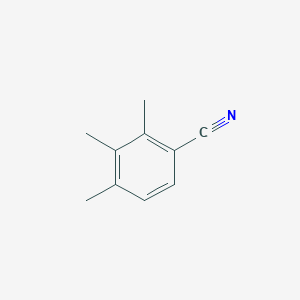
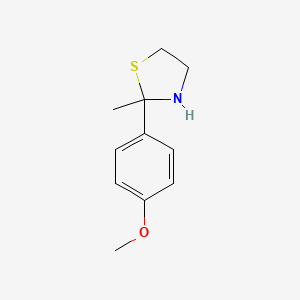
phosphanium](/img/structure/B14439174.png)
